

Specificity of Angiotensin-(1-5) Biological Actions: A Comparative Guide

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Compound of Interest

Compound Name: Angiotensin (1-5)

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Introduction

For many years, Angiotensin-(1-5) [Ang-(1-5)] was considered an inactive metabolite of Angiotensin-(1-7). However, recent research has unveiled its specific biological activities, positioning it as a potentially significant player in the Renin-Angiotensin System (RAS). This guide provides a comparative analysis of Ang-(1-5)'s biological actions, contrasting them with the well-characterized effects of Angiotensin II (Ang II) and Angiotensin-(1-7). The information presented herein is supported by experimental data to offer a clear perspective on the unique profile of Ang-(1-5).

Data Presentation: Quantitative Comparison of Angiotensin Peptides

The following tables summarize the key quantitative data comparing the biological effects of Ang-(1-5), Ang II, and Ang-(1-7).

Table 1: In Vitro Nitric Oxide (NO) Release in Endothelial Cells

Peptide	Receptor	EC50 (nM)	Emax (% of control)	Cell Type	Reference
Angiotensin-(1-5)	AT2R	45.97 ± 0.65	43.39 ± 4.64	AT2R-transfected CHO	[1]
Angiotensin II	AT2R	1.89 ± 0.65	45.21 ± 3.12	AT2R-transfected CHO	[1]
C21 (AT2R agonist)	AT2R	40.72 ± 0.59	24.06 ± 3.76	AT2R-transfected CHO	[1]
Angiotensin-(1-7)	Mas	-	Significant Increase	Mas-transfected CHO	[1]

EC50: Half-maximal effective concentration; Emax: Maximum effect. Data for Ang-(1-7) is qualitative as presented in the source.

Table 2: Ex Vivo Vasorelaxation of Pre-constricted Arteries

Peptide	Vessel Type	Agonist	Effect	Receptor(s) Involved	Reference
Angiotensin-(1-5)	Mouse Mesenteric Artery	Phenylephrine	Dose-dependent relaxation	AT2R	[1]
Angiotensin-(1-5)	Human Renal Artery	Phenylephrine	Relaxation	AT2R	[1]
Angiotensin II	Human Internal Mammary Artery	-	Contraction	AT1R	[2]
Angiotensin-(1-7)	Rat Mesenteric Artery	Endothelin-1	Dose-dependent dilation (EC50: 0.95nM)	Mas, potentially AT2R	[3] [4]

Table 3: In Vivo Blood Pressure Effects in Normotensive Mice

Peptide	Dose	Route of Administration	Effect on Mean Arterial Pressure (MAP)	Receptor(s) Involved	Reference
Angiotensin-(1-5)	1µg & 10µg	Intravenous (bolus)	Statistically significant, dose-dependent decrease	AT2R	[5]
Angiotensin II	1000 ng/kg/min	Subcutaneous (infusion)	Steady significant increase (~34-37 mmHg)	AT1R	[6]
Angiotensin-(1-7)	400 ng/kg/min	Subcutaneous (infusion)	Decreased systolic and mean blood pressure	Mas	[7]
C21 (AT2R agonist)	1µg & 10µg	Intravenous (bolus)	No significant effect	AT2R	[5]

Experimental Protocols

Measurement of Nitric Oxide (NO) Production in Endothelial Cells using DAF-FM Diacetate

This protocol is adapted from studies measuring NO release from Human Aortic Endothelial Cells (HAECs) and transfected Chinese Hamster Ovary (CHO) cells.[\[1\]](#)[\[8\]](#)

Materials:

- Human Aortic Endothelial Cells (HAECs) or AT2R/Mas-transfected CHO cells
- Cell culture medium (e.g., DMEM)

- Phosphate-buffered saline (PBS)
- DAF-FM Diacetate (e.g., from Thermo Fisher Scientific)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Angiotensin peptides (Ang-(1-5), Ang II, Ang-(1-7))
- Positive control (e.g., C21 for AT2R, Bradykinin for endothelial cells)
- Negative control (vehicle)
- Fluorescence microscope or plate reader with excitation/emission wavelengths of ~495/515 nm.

Procedure:

- Cell Culture: Culture HAECs or transfected CHO cells in appropriate multi-well plates until they reach the desired confluency.
- Preparation of DAF-FM Diacetate Stock Solution: Prepare a 5 mM stock solution of DAF-FM Diacetate in anhydrous DMSO.
- Cell Loading:
 - Wash the cells twice with PBS.
 - Incubate the cells with 1-10 μ M DAF-FM Diacetate in serum-free medium for 30-60 minutes at 37°C in the dark. The optimal concentration and time should be determined for each cell type.
 - Wash the cells twice with PBS to remove the extracellular probe.
 - Incubate the cells for an additional 15-30 minutes in fresh medium to allow for complete de-esterification of the intracellular diacetate.
- Peptide Stimulation:

- Replace the medium with fresh medium containing the desired concentrations of Angiotensin peptides (e.g., 1 pM to 10 μ M for dose-response curves). Include vehicle-only wells as a negative control and a known NO inducer as a positive control.
- Incubate for the desired time (e.g., 10 minutes).
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a fluorescence microscope or plate reader at Ex/Em = 495/515 nm.
 - The increase in fluorescence intensity corresponds to the amount of NO produced.

Assessment of Vasorelaxation using Wire Myography

This protocol is a generalized procedure for assessing the vasoactive properties of angiotensin peptides on isolated arteries.^{[4][9]}

Materials:

- Isolated arterial segments (e.g., mouse mesenteric or human renal arteries)
- Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution
- High-potassium PSS (KPSS) for viability testing
- Pre-constricting agent (e.g., Phenylephrine, Endothelin-1)
- Angiotensin peptides
- Wire myograph system
- Dissection microscope and tools
- Data acquisition system

Procedure:

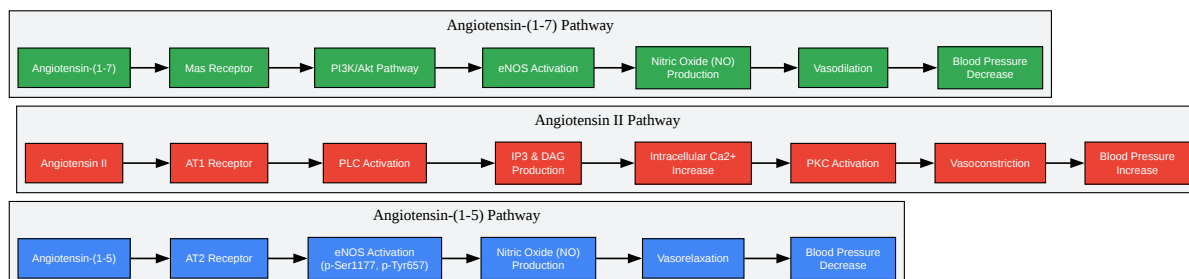
- Vessel Dissection and Mounting:

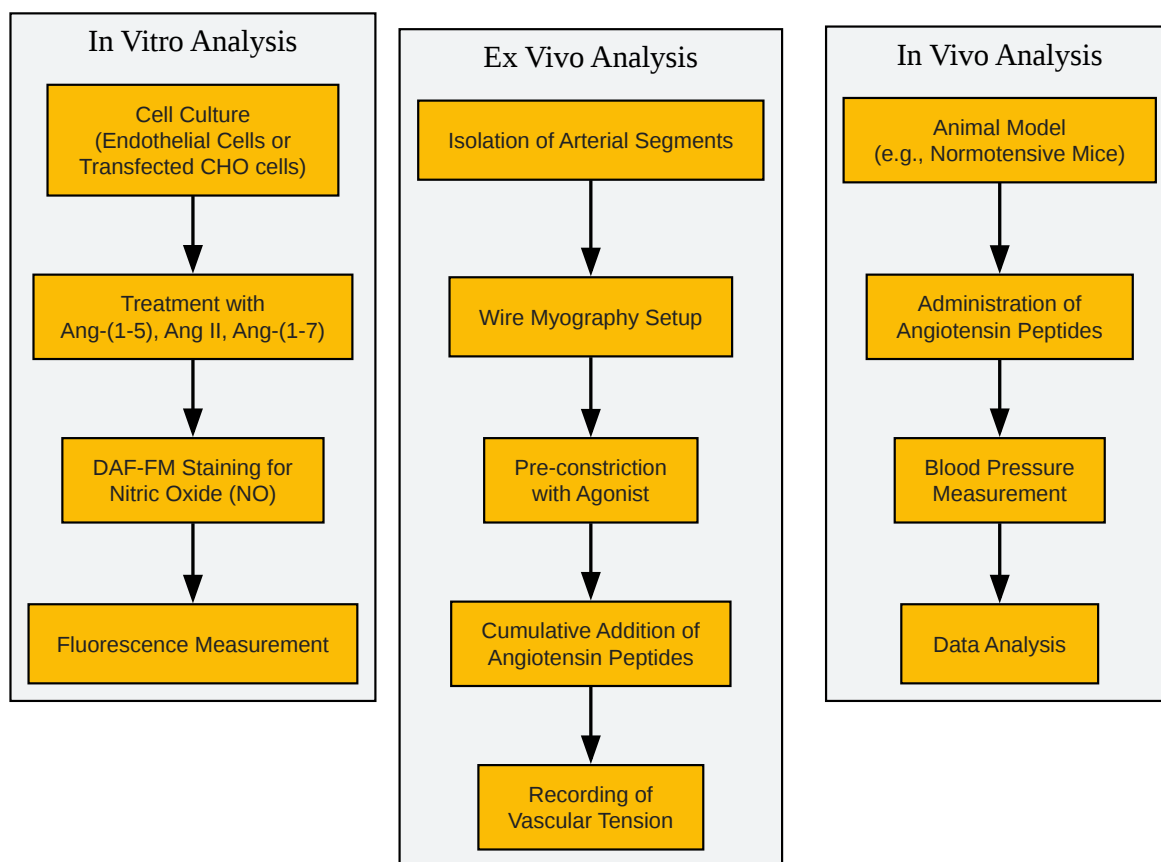
- Dissect the desired artery in cold PSS under a dissection microscope.
- Cut the artery into 2 mm segments.
- Mount the arterial segment on the two wires of the wire myograph chamber.
- Equilibration and Normalization:
 - Allow the mounted vessel to equilibrate in PSS at 37°C, bubbled with 95% O₂ / 5% CO₂, for at least 30 minutes.
 - Perform a normalization procedure to determine the optimal resting tension for the vessel to develop maximal active tension.
- Viability and Endothelium Integrity Check:
 - Test the viability of the vessel by inducing contraction with KPSS.
 - Assess endothelium integrity by pre-constricting the vessel with an appropriate agonist (e.g., phenylephrine) and then inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
- Vasorelaxation Assay:
 - Wash the vessel with PSS and allow it to return to baseline tension.
 - Pre-constrict the vessel to approximately 80% of its maximal contraction.
 - Once a stable plateau is reached, add cumulative concentrations of the angiotensin peptide to the bath.
 - Record the changes in tension. Relaxation is measured as the percentage decrease from the pre-constricted tension.
- Data Analysis:
 - Construct dose-response curves and calculate EC₅₀ values for vasorelaxation.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological actions of Angiotensin peptides are mediated through distinct signaling pathways.





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